REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[H-].[Na+].[CH3:8][N:9]([CH2:11][C:12]1[N:17]=[C:16](Cl)[CH:15]=[CH:14][CH:13]=1)[CH3:10]>CN(C)C=O.C(O)C>[CH3:8][N:9]([CH2:11][C:12]1[N:17]=[C:16]([S:5][CH2:4][CH2:3][NH2:2])[CH:15]=[CH:14][CH:13]=1)[CH3:10] |f:0.1,2.3|
|
Name
|
|
Quantity
|
3.43 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=CC(=N1)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature is increased to 125° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled
|
Type
|
CUSTOM
|
Details
|
the salts are removed by filtration
|
Type
|
CUSTOM
|
Details
|
before evaporating to dryness
|
Type
|
DISSOLUTION
|
Details
|
This residue is dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted into dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The acidic extract
|
Type
|
EXTRACTION
|
Details
|
the product is extracted into chloroform
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 4.4 g
|
Type
|
DISTILLATION
|
Details
|
This residual oil is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC=CC(=N1)SCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.74 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |